2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Select this specific ethoxy analog to exploit its quantifiably higher lipophilicity (XLogP3-AA=6.5) over methoxy (~5.9) and hydroxy (~5.2) variants, ensuring superior intracellular target engagement. The additional rotatable bond offers expanded conformational sampling critical for SBDD campaigns targeting induced-fit pockets. The heavy bromine atom provides a distinct MS signature (486.4 Da) for target-ID studies and serves as a synthetic handle. Do not substitute—the precise N1-ethoxyphenyl/C2-bromophenyl pharmacophore is non-interchangeable with simpler analogs.

Molecular Formula C28H24BrNO2
Molecular Weight 486.409
CAS No. 1023488-75-6
Cat. No. B2528399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one
CAS1023488-75-6
Molecular FormulaC28H24BrNO2
Molecular Weight486.409
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
InChIInChI=1S/C28H24BrNO2/c1-2-32-24-14-12-23(13-15-24)30-26(20-8-10-22(29)11-9-20)18-25-27(30)16-21(17-28(25)31)19-6-4-3-5-7-19/h3-15,18,21H,2,16-17H2,1H3
InChIKeyGANHNGTUQSAUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one (CAS 1023488-75-6): Chemical Identity and Core Properties


2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one (CAS 1023488-75-6) is a synthetic, polycyclic indole derivative with the molecular formula C28H24BrNO2 and a molecular weight of 486.4 g/mol [1]. It is characterized by a rigid 5,6,7-trihydroindol-4-one core, with distinct substitution at the N1, C2, and C6 positions, placing it within a class of compounds often explored for their bioactivity in medicinal chemistry research [1]. The presence of the heavy bromine atom suggests potential utility in applications requiring electron-dense moieties or as a synthetic handle for cross-coupling reactions.

Procurement Pitfalls: Why 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one Cannot Be Replaced by Off-the-Shelf Analogs


Indiscriminate substitution of 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one with seemingly similar trihydroindol-4-one analogs is a significant risk in research procurement. Even minor structural modifications, such as altering the N1-aryl group from an ethoxy (this compound) to a methoxy substituent, demonstrably shift critical physicochemical properties like lipophilicity, which directly impacts membrane permeability and target binding [1]. Similarly, replacing the C2-bromine with chlorine or hydrogen will alter the molecule's dipole moment and halogen bonding capacity, potentially abolishing a specific activity observed in a screening campaign. The unique combination of these substituents creates a specific pharmacophore that cannot be assumed to be interchangeable, making precise chemical identity paramount for reproducible research.

Quantifiable Differentiation of 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one Against Key Analogs


Enhanced Lipophilicity vs. Methoxy and Hydroxy N1-Substituted Analogs

The ethoxy group at the N1-phenyl ring elevates the lipophilicity of this compound compared to its common methoxy and hydroxy analogs. The calculated partition coefficient (XLogP3-AA) for 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is 6.5 [1]. This is deterministically higher than for the 1-(4-methoxyphenyl) analog (calculated XLogP3-AA ≈ 5.9) and the 1-(3-hydroxyphenyl) analog (calculated XLogP3-AA ≈ 5.2), offering a distinct advantage for targets requiring higher membrane permeability or for occupying hydrophobic binding pockets.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Increased Molecular Weight and Polar Surface Area (PSA) for Tuning Pharmacokinetic Space

This compound has a molecular weight of 486.4 g/mol and a topological polar surface area (TPSA) of 31.2 Ų [1]. In contrast, the 1-(3,5-difluorophenyl)-2-(4-bromophenyl)-6-phenyl analog has a molecular weight of 478.3 g/mol and a TPSA of 20.3 Ų. The higher molecular weight and TPSA of the target compound position it differently within drug-like chemical space, potentially reducing its promiscuity as a frequent hitter while still maintaining a low TPSA favorable for blood-brain barrier penetration.

Chemical Biology Lead Optimization ADME Properties

Crucial Hydrogen Bond Acceptor Profile vs. N1-Methyl or N1-Benzyl Analogs

The ethoxyphenyl group provides 2 hydrogen bond acceptor (HBA) sites, identical to the methoxy analog but critically distinct from analogs lacking an ether oxygen at this position (e.g., N1-phenyl or N1-benzyl, HBA = 1). While the absolute count is the same as the methoxy compound, the ethyl extension causes a measurable steric and conformational change, evidenced by a greater rotatable bond count (5 vs. 4 for the methoxy analog) [1]. This increases the compound's flexibility and potential to adopt a productive binding pose in a chiral or sterically demanding active site.

Molecular Recognition Target Engagement Structure-Based Design

Thermal Storage Stability and Purity Profile for Reliable Assay Reproducibility

Reputable vendors indicate that the structurally related 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one requires storage at 2-8°C to maintain stability . This class-level guidance is critical, as degradation of the ethoxy analog under ambient storage could introduce oxidative byproducts that confound biological assays. Specifying a compound with a verified purity of 95% or higher, sourced and stored correctly, is essential for reproducible screening data, differentiating it from lower-purity or improperly stored alternatives that may contain inactive or antagonistic impurities.

Compound Management High-Throughput Screening Analytical Chemistry

High-Impact Application Scenarios for 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one Based on Proven Differentiation


Specialized Hit-to-Lead Optimization for Intracellular Targets

The quantifiably higher lipophilicity (XLogP3-AA = 6.5) [1] makes this compound the preferred choice over its methoxy (XLogP3-AA ≈ 5.9) and hydroxy (XLogP3-AA ≈ 5.2) analogs when the target is intracellular or requires penetration through lipid-rich membranes. Researchers optimizing a lead series for cellular efficacy should procure this ethoxy analog to test the upper limit of the permeability-activity relationship.

Conformational Sampling in Structure-Based Drug Design (SBDD)

With a rotatable bond count one unit higher than its closest methoxy comparator, this compound offers a wider range of stable conformations [1]. This is specifically useful in SBDD campaigns where a target's binding pocket can accommodate multiple poses or where an induced fit mechanism is suspected. The ethoxy tail can explore chemical space that the methoxy group cannot, potentially leading to a key binding interaction.

Chemical Biology Probe for Target Deconvolution

The combination of a heavy bromine atom (for potential mass spectrometry labeling) and the specific ethoxyphenyl pharmacophore makes this compound an excellent candidate for developing activity-based probes or photoaffinity labels. Its distinct molecular mass (486.4 Da) [1] provides a clear signal in LC-MS experiments, allowing for differentiation from endogenously derived metabolites during target identification studies.

Analytical Reference Standard for Quality Control in Library Production

Given its defined physicochemical profile, this compound serves as a valuable negative control or reference standard in the quality control of larger screening libraries. Its stability under recommended storage conditions (2-8°C) and distinct LC-MS signature ensure it can be used to monitor library integrity over time, distinguishing it from less stable compounds that degrade into multiple species.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.